1-[(3-Methylpyridin-2-yl)methyl]-4-[(6-phenylpyridin-3-yl)methyl]piperazine
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Overview
Description
1-[(3-Methylpyridin-2-yl)methyl]-4-[(6-phenylpyridin-3-yl)methyl]piperazine is a complex organic compound with a molecular formula of C21H23N3. This compound is part of the piperazine family, which is known for its wide range of applications in medicinal chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 1-[(3-Methylpyridin-2-yl)methyl]-4-[(6-phenylpyridin-3-yl)methyl]piperazine typically involves multiple steps, starting with the preparation of the pyridine derivatives. The synthetic route often includes:
Alkylation: The initial step involves the alkylation of 3-methylpyridine with a suitable alkylating agent to form 3-methylpyridin-2-ylmethyl chloride.
Nucleophilic Substitution: This intermediate is then reacted with piperazine to form 1-[(3-methylpyridin-2-yl)methyl]piperazine.
Coupling Reaction: The final step involves coupling this intermediate with 6-phenylpyridin-3-ylmethyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(3-Methylpyridin-2-yl)methyl]-4-[(6-phenylpyridin-3-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[(3-Methylpyridin-2-yl)methyl]-4-[(6-phenylpyridin-3-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: This compound is employed in biological assays to study receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Methylpyridin-2-yl)methyl]-4-[(6-phenylpyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
1-[(3-Methylpyridin-2-yl)methyl]-4-[(6-phenylpyridin-3-yl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-Methyl-4-(3-methylpyridin-2-yl)piperazine: This compound has a similar structure but lacks the phenyl group, resulting in different biological activity and applications.
1-[(3-Hydroxymethylpyridin-2-yl)methyl]-4-methyl-2-phenylpiperazine: This derivative includes a hydroxymethyl group, which can alter its reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-methylpyridin-2-yl)methyl]-4-[(6-phenylpyridin-3-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4/c1-19-6-5-11-24-23(19)18-27-14-12-26(13-15-27)17-20-9-10-22(25-16-20)21-7-3-2-4-8-21/h2-11,16H,12-15,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSIKSMJGOOHHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN2CCN(CC2)CC3=CN=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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